Benzoxazole, 2-fluoro-
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Overview
Description
Benzoxazole, 2-fluoro- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a fluorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-fluoro- typically involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of catalytic amounts of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions .
Industrial Production Methods: Industrial production of Benzoxazole, 2-fluoro- may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form complex cyclic structures through reactions with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, tetrabutylphosphonium hydrogendifluoride.
Oxidation: Common oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The reactions of Benzoxazole, 2-fluoro- can yield a variety of products, including substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Benzoxazole, 2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-fluoro- involves its interaction with specific molecular targets. The planar structure of the benzoxazole ring allows for efficient π-π stacking and hydrogen bonding with biological molecules. This interaction can modulate various biological pathways, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound without the fluorine substitution.
Benzothiazole: Similar structure but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: Benzoxazole, 2-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorine substitution can also improve the compound’s biological activity and its ability to interact with specific molecular targets .
Properties
CAS No. |
66910-88-1 |
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Molecular Formula |
C7H4FNO |
Molecular Weight |
137.11 g/mol |
IUPAC Name |
2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key |
IZTDMTYRMBZHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)F |
Origin of Product |
United States |
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